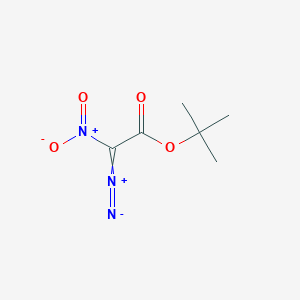

Tert-butyl nitrodiazoacetate

Description

Structure

3D Structure

Properties

CAS No. |

13994-40-6 |

|---|---|

Molecular Formula |

C16H10I2O3 |

Origin of Product |

United States |

Iii. Reactivity and Transformation Pathways of α Nitrodiazoacetates

Metal-Catalyzed Carbene Generation and Reactivity

Transition metal catalysis is a cornerstone for harnessing the synthetic potential of diazo compounds like tert-butyl nitrodiazoacetate. researchgate.net The interaction between the diazo compound and a metal catalyst facilitates the loss of a stable dinitrogen molecule, leading to the in-situ formation of a metal-carbene complex. wikipedia.orgnih.gov This transient species is the key intermediate that participates in subsequent chemical transformations.

The generally accepted mechanism for carbene generation begins with the coordination of the diazo compound to a vacant site on the metal catalyst. wikipedia.org This is followed by a nucleophilic attack of the diazo carbon onto the metal center. Subsequent elimination of dinitrogen gas (N₂) results in the formation of a transition metal-carbene complex. nih.gov This highly reactive intermediate, often referred to as a carbenoid, does not typically exist as a free carbene but remains associated with the metal center throughout the reaction. The presence of the electron-withdrawing nitro group in α-nitrodiazoacetates makes the resulting carbene highly electrophilic, influencing its reactivity in subsequent steps.

Step 1: Coordination of the α-nitrodiazoacetate to the metal catalyst.

Step 2: Nucleophilic attack and displacement of dinitrogen.

Step 3: Formation of the electrophilic metal-carbene intermediate.

This catalytic cycle allows for the generation of the reactive carbene species in small, controlled quantities, which then proceeds to react with a suitable substrate, such as an alkene. nih.gov

The nature of the transition metal and its associated ligands profoundly impacts the stability, reactivity, and selectivity of the carbene-transfer reaction. syr.edu Rhodium and ruthenium are among the most effective metals for catalyzing reactions with diazo compounds. columbia.edursc.org

Metal Center:

Rhodium (Rh): Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts. wikipedia.org The dimeric structure provides a stable framework where the carbene can form at an axial position. Different bridging ligands on the dirhodium core can be used to tune the catalyst's properties.

Ruthenium (Ru): Ruthenium complexes, particularly those featuring porphyrin or phenyloxazoline (Pheox) ligands, have emerged as powerful catalysts for carbene transfer reactions. nih.govrsc.org They offer different reactivity profiles and selectivities compared to rhodium catalysts and can be particularly effective in asymmetric synthesis. rsc.org

Ligands: The ligands coordinated to the metal center are crucial for controlling the outcome of the reaction, especially in achieving stereoselectivity. syr.edu

Steric Effects: Bulky ligands can create a specific chiral environment around the metal center, directing the approach of the substrate and influencing the stereochemistry of the product. mdpi.com For instance, chiral rhodium catalysts derived from adamantylglycine have been used to achieve high levels of asymmetric induction in cyclopropanation reactions. nih.govrsc.org

Electronic Effects: The electron-donating or electron-withdrawing properties of the ligands can modify the electrophilicity of the metal-carbene intermediate. nih.govfrontiersin.org This tuning affects the carbene's reactivity towards different substrates. For example, more electron-donating ligands can make the carbene less electrophilic and more selective.

By carefully selecting the combination of the metal center and ligands, chemists can control the efficiency and selectivity of reactions involving carbenes generated from α-nitrodiazoacetates. mdpi.com

Cyclopropanation Reactions Mediated by α-Nitrodiazoacetates

One of the most valuable applications of metal-carbenes derived from α-nitrodiazoacetates is the synthesis of cyclopropanes. nih.govnih.gov The metal-catalyzed reaction of the diazo compound with an alkene provides a direct and atom-economical route to construct the three-membered ring, a structural motif present in many biologically active molecules and synthetic intermediates.

In an intermolecular cyclopropanation, the catalytically generated metal-carbene reacts with a separate alkene molecule. The reaction is believed to proceed via a concerted, though potentially asynchronous, pathway where the carbene is transferred to the double bond of the alkene, forming the cyclopropane (B1198618) ring and regenerating the metal catalyst. nih.gov The presence of the nitro group on the carbene results in the formation of nitrocyclopropanes, which are versatile building blocks in organic synthesis.

Dirhodium(II) complexes are highly efficient catalysts for the cyclopropanation of a wide range of alkenes using diazoacetates. nih.govnih.gov Chiral dirhodium(II) carboxylates, in particular, have been extensively developed for asymmetric cyclopropanation, enabling the synthesis of enantioenriched cyclopropanes with high levels of stereocontrol. researchgate.net The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity. For instance, rhodium catalysts incorporating N-arylsulfonylprolinate ligands have demonstrated high asymmetric induction in these transformations.

Research has shown that the steric bulk of the ester group on the diazoacetate can influence the enantioselectivity of the reaction. In studies with aryldiazoacetates, it was observed that the tert-butyl ester provided the highest level of enantioselectivity in the Rh₂(S-TCPTAD)₄-catalyzed reaction with ethyl acrylate (B77674), affording the cyclopropane product in good yield and high enantiomeric excess (ee). nih.gov

Table 1: Effect of Diazo Ester on Rhodium-Catalyzed Cyclopropanation of Ethyl Acrylate Data extracted from studies on phenyldiazoacetates as a model for substituted diazoacetates. nih.gov

| Entry | Diazoacetate Ester (R) | Catalyst | Yield (%) | ee (%) |

| 1 | Methyl | Rh₂(S-TCPTAD)₄ | 85 | 82 |

| 2 | Ethyl | Rh₂(S-TCPTAD)₄ | 81 | 85 |

| 3 | Isopropyl | Rh₂(S-TCPTAD)₄ | 83 | 88 |

| 4 | tert-Butyl | Rh₂(S-TCPTAD)₄ | 78 | 91 |

Ruthenium complexes have proven to be excellent catalysts for cyclopropanation reactions, often providing complementary selectivity to rhodium catalysts. nih.gov Chiral ruthenium-porphyrin and Ru-Pheox (phenyloxazoline) complexes are particularly noteworthy for their ability to catalyze asymmetric cyclopropanations with high efficiency and stereoselectivity. nih.govrsc.org

For example, chiral ruthenium porphyrin complexes have been shown to effectively catalyze the asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate, a diazo compound with two electron-withdrawing groups, to produce highly enantioenriched vinylcyclopropanes. rsc.org These reactions proceed under mild conditions and tolerate a variety of substituted dienes, achieving high product yields and enantioselectivities. rsc.org While this example uses a cyano-substituted diazoacetate, the principles extend to the reactivity of related electron-deficient diazo compounds like this compound.

Computational and experimental studies on Ru-Pheox catalyzed cyclopropanations have elucidated complex mechanistic pathways, including the potential for both inner-sphere and outer-sphere mechanisms for carbene transfer. nih.gov The stereochemical outcome of these reactions is determined by a delicate balance of these competing pathways, which are influenced by the catalyst, diazo compound, and alkene substrate. nih.gov

Table 2: Representative Ruthenium-Catalyzed Asymmetric Cyclopropanation Data extracted from a study using tert-butyl 2-cyano-2-diazoacetate as the carbene source with 2,4-hexadiene. rsc.org

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

| (S,R)-cmcpor-RuCO | (E,E)-2,4-Hexadiene | Vinylcyclopropane | 91 | 94 |

Intermolecular Cyclopropanation with Alkenes

Copper-Catalyzed Cyclopropanations

Copper catalysts are widely employed for the cyclopropanation of olefins with diazo compounds. In the case of α-nitrodiazoacetates, copper(I) and copper(II) complexes effectively catalyze the transfer of the nitro(alkoxycarbonyl)carbene moiety to a wide range of alkenes. The reaction proceeds via the formation of a copper carbene intermediate, which then reacts with the olefin to furnish the corresponding nitrocyclopropane (B1651597) carboxylate.

The inherent reactivity of α-nitrodiazoacetates towards metal carbene formation is somewhat lower compared to other diazoacetates due to the presence of two electron-withdrawing groups. sioc.ac.cn However, under appropriate conditions, copper-catalyzed cyclopropanation proceeds efficiently. For instance, the use of copper(I) complexes with bisoxazoline (BOX) ligands has been explored, although they have been found to be less reactive than rhodium(II) catalysts in some cases. sioc.ac.cn

A significant advancement in this area is the development of copper-catalyzed highly stereoselective cyclopropanation of 1,2-disubstituted olefins with α-nitrodiazoacetates. These reactions can produce the desired nitrocyclopropane products in high yields, with excellent diastereoselectivity and enantioselectivity. sioc.ac.cn

Stereochemical Control in Cyclopropanation: Diastereoselectivity and Enantioselectivity

The stereochemical outcome of copper-catalyzed cyclopropanation reactions with α-nitrodiazoacetates is highly dependent on the nature of the catalyst, particularly the chiral ligand employed, as well as the substrate. Both diastereoselectivity and enantioselectivity can be controlled to a high degree.

Diastereoselectivity: In the cyclopropanation of olefins, the formation of either cis or trans (or syn and anti) diastereomers is possible. The diastereoselectivity is influenced by steric and electronic interactions in the transition state. For many copper-catalyzed systems using α-nitrodiazoacetates, high diastereoselectivity is often observed, with a strong preference for the trans or anti isomer. sioc.ac.cn

Enantioselectivity: The use of chiral copper complexes allows for asymmetric cyclopropanation, leading to the formation of enantioenriched nitrocyclopropane carboxylates. These chiral products are valuable precursors for the synthesis of biologically important compounds such as cyclopropane α-amino acids. sioc.ac.cn A variety of chiral ligands have been developed for this purpose, with sidearm-modified bisoxazoline (SaBOX) ligands showing particular promise in achieving high enantioselectivity. sioc.ac.cn

The following table summarizes representative results for the copper-catalyzed asymmetric cyclopropanation of various olefins with methyl nitrodiazoacetate, which is expected to have similar reactivity to this compound.

| Olefin | Catalyst System | Yield (%) | dr (trans:cis) | ee (%) (trans) |

| Dihydronaphthalene | Cu(MeCN)4PF6/L1 | 90 | >99:1 | 98 |

| Indene | Cu(MeCN)4PF6/L1 | 97 | >99:1 | 97 |

| 1-Phenylcyclohexene | Cu(MeCN)4PF6/L1 | 85 | >99:1 | 96 |

| (Z)-1-Phenylpropene | Cu(MeCN)4PF6/L1 | 78 | >99:1 | 95 |

| Styrene | Cu(I)-BOX | up to 55 | - | up to 72 |

Data for L1 (a SaBOX ligand) is from a study on highly stereoselective cyclopropanation. sioc.ac.cn Data for BOX ligand illustrates earlier findings. sioc.ac.cn

Intramolecular Cyclopropanation Pathways

Intramolecular cyclopropanation of unsaturated α-nitrodiazoacetates offers a direct route to bicyclic systems containing a nitrocyclopropane moiety. This transformation involves the reaction of the catalytically generated carbene with a tethered double bond within the same molecule. While specific examples for this compound are not extensively documented, the general principles can be inferred from related systems, such as allyl α-diazoacetates.

Cobalt(II) complexes of D2-symmetric chiral porphyrins have proven to be effective catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates, affording bicyclo[3.1.0]hexan-2-one structures with high yields, complete diastereocontrol, and good enantiocontrol. The reaction proceeds via a metalloradical mechanism.

X-H Insertion Reactions (O-H, N-H, C-H) with α-Nitrodiazoacetates

Metal-catalyzed decomposition of α-nitrodiazoacetates in the presence of substrates containing X-H bonds (where X = O, N, or C) can lead to insertion of the nitro(alkoxycarbonyl)carbene into the X-H bond. This reaction provides a powerful method for the formation of new C-O, C-N, and C-C bonds.

O-H Insertion Reactions

The insertion of a nitro(alkoxycarbonyl)carbene into the O-H bond of an alcohol or water provides a direct route to α-alkoxy- or α-hydroxy-α-nitroacetates. These reactions are typically catalyzed by transition metal complexes, with rhodium(II) and copper(I) complexes being the most common. While the O-H insertion of α-nitrodiazoacetates is a plausible transformation, it has been less explored compared to N-H and C-H insertion reactions. In some cases, O-H insertion can be a competing pathway in reactions targeting other transformations, and reaction conditions are often optimized to minimize this side reaction.

Mechanistic Aspects of Insertion Reactions

The mechanism of X-H insertion reactions is generally believed to proceed through one of two primary pathways, depending on the catalyst and substrate:

Concerted Insertion: The metal carbene intermediate reacts directly with the X-H bond in a single, concerted step. This is often the proposed mechanism for C-H insertion reactions.

Ylide Formation and Rearrangement: The metal carbene reacts with the heteroatom (O or N) to form a transient ylide intermediate. This is followed by a proton transfer (rearrangement) to yield the final insertion product. This pathway is commonly invoked for O-H and N-H insertion reactions.

For O-H insertion, the reaction is thought to initiate with the nucleophilic attack of the alcohol oxygen onto the electrophilic carbene carbon, forming an oxonium ylide. Subsequent sioc.ac.cnresearchgate.net-proton shift then leads to the final α-alkoxy-α-nitroacetate product. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of these insertion reactions.

Other Catalytic Transformations Involving α-Nitrodiazoacetates

Beyond cyclopropanation and X-H insertion, the reactive metal carbene intermediates generated from α-nitrodiazoacetates can participate in a variety of other catalytic transformations. These reactions often involve the interaction of the carbene with π-systems or other functional groups to construct complex molecular architectures.

Rhodium-Catalyzed Reactions: Dirhodium(II) carboxylates and carboxamidates are highly effective catalysts for the decomposition of diazo compounds. In the context of α-nitrodiazoacetates, these catalysts can promote various transformations, including:

[3+2] Cycloadditions: The reaction of a rhodium-nitrodiazoacetate carbene with a suitable 2-atom component can lead to the formation of five-membered rings.

Ylide Formation and Subsequent Reactions: Reaction with heteroatoms can lead to the formation of ylides, which can then undergo subsequent rearrangements or cycloadditions.

Gold-Catalyzed Reactions: Gold catalysts, typically gold(I) complexes, have emerged as powerful tools in modern organic synthesis. While less common than rhodium or copper for diazo chemistry, gold carbenes derived from α-nitrodiazoacetates can be expected to undergo similar transformations, including cyclopropanation and X-H insertion, often with unique reactivity and selectivity profiles.

A notable application of a related compound, diazo(nitro)acetanilides, is the copper-catalyzed synthesis of isoindigoes and isatins. This transformation likely proceeds through an intramolecular C-H insertion or a related cyclization pathway, highlighting the potential for α-nitrodiazoacetates to participate in the synthesis of heterocyclic compounds.

Formal [3+2] Annulation Reactions

The formal [3+2] annulation, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In the context of α-nitrodiazoacetates, this reaction typically proceeds via the formation of a metal carbene, which then reacts with a suitable 1,3-dipole. Dirhodium(II) catalysts are commonly employed to facilitate the decomposition of the diazo compound and the formation of the reactive carbene intermediate.

While specific examples detailing the participation of this compound in formal [3+2] annulation reactions are not extensively documented in the reviewed literature, the general reactivity of related α-diazo carbonyl compounds provides a framework for understanding this transformation. The process generally involves the reaction of a rhodium carbene with a dipolarophile. For instance, rhodium-catalyzed reactions of diazo compounds with various dipoles, such as carbonyl ylides, are well-established methods for synthesizing oxygen-containing heterocycles. wikipedia.orgresearchgate.net The mechanism involves the generation of a carbonyl ylide from the decomposition of an α-diazocarbonyl compound, which then undergoes a cycloaddition with a dipolarophile. wikipedia.org

In a representative formal [3+2] cycloaddition, an azoalkene can serve as a 1,3-dipole surrogate, reacting with a nucleophilic partner in the presence of a catalyst to yield functionalized dihydropyrroles. nih.gov Although the specific substrates differ, this highlights the general principle of metal-catalyzed cycloadditions involving diazo-derived species.

The table below outlines a general scheme for such reactions, based on analogous transformations of other diazo compounds.

| Dipolarophile | Catalyst | Product Type | Reference |

| Carbonyl Ylide Precursor | Dirhodium(II) Acetate (B1210297) | Oxacycle | wikipedia.org |

| Azoalkene | Chiral Phosphoric Acid | 2,3-Dihydropyrrole | nih.gov |

This table represents the general reactivity of diazo compounds in formal [3+2] annulations, as specific data for this compound was not found in the provided search results.

Radical Transformations Initiated by Related Nitrodiazo Compounds

Nitro-containing compounds are known to participate in a wide array of radical reactions. rsc.org The presence of the nitro group in α-nitrodiazoacetates suggests the potential for these compounds to engage in radical pathways, either through initiation, propagation, or termination steps. The decomposition of the diazo function can, under certain conditions, lead to the formation of radical intermediates.

Research into the radical chemistry of nitro compounds has shown that α-nitroalkyl radicals can be generated and subsequently participate in intermolecular addition reactions. For example, α-nitroalkyl radicals, formed by the oxidation of nitronate anions, readily add to electron-rich olefins. scispace.com This demonstrates the capability of the nitroalkyl moiety to act as a radical precursor.

While specific studies on radical transformations initiated directly by the decomposition of this compound are not prevalent in the surveyed literature, the broader field of radical chemistry involving nitro and diazo compounds offers insights into potential reaction pathways. nih.govyoutube.comrsc.orgrsc.org For instance, radical addition reactions are a cornerstone of synthetic organic chemistry, providing routes to complex molecules. nih.govyoutube.comrsc.org The general mechanism for a radical addition reaction is depicted in the table below.

| Reaction Step | Description |

| Initiation | Formation of a radical species from an initiator. |

| Propagation | The initial radical reacts with a substrate to form a new radical, which then reacts with another species to regenerate a radical that can continue the chain. |

| Termination | Two radical species combine to form a non-radical product, ending the chain reaction. |

The potential for α-nitrodiazoacetates to serve as precursors for radical intermediates opens avenues for novel synthetic methodologies. For instance, the generation of a carbon-centered radical upon extrusion of nitrogen could lead to subsequent addition or cyclization reactions. The nitro group itself can also be involved in radical processes, potentially leading to denitration under certain reductive conditions. Further research is needed to fully explore and characterize the radical-mediated reactivity of this compound and related compounds.

Iv. Mechanistic Investigations and Reaction Pathway Elucidation

Spectroscopic Interrogation of Reactive Intermediates

The transient nature of reactive intermediates in the reactions of tert-butyl nitrodiazoacetate necessitates the use of advanced spectroscopic techniques for their detection and characterization. While direct observation of the highly reactive carbene intermediate generated from this compound is challenging, techniques such as Fourier-transform infrared (FTIR) spectroscopy have been employed to study its reactions. For instance, in the OH-induced oxidation of related tert-butyl esters, FTIR spectrometry has been used to identify and quantify the primary oxidation products, providing indirect evidence for the formation of specific radical intermediates. researchgate.net In such studies, the appearance of characteristic absorption bands corresponding to functional groups like ketones and anhydrides allows for the elucidation of the fragmentation pathways of the initial reactive species. researchgate.net

Future investigations could employ time-resolved spectroscopic methods, such as transient absorption spectroscopy, to directly observe and characterize the fleeting carbene and other intermediates generated from this compound.

Elucidation of Concerted vs. Stepwise Mechanisms in Carbene Transfer

A central question in carbene chemistry is whether the transfer of the carbene moiety to a substrate occurs in a single, concerted step or through a multi-step, stepwise pathway involving the formation of an intermediate. ucla.eduyoutube.com The distinction between these mechanisms is critical as it can dictate the stereochemical outcome of the reaction. nih.gov In a concerted mechanism, the stereochemistry of the reactant is retained in the product. Conversely, a stepwise mechanism, which often involves the formation of a diradical or zwitterionic intermediate, can allow for bond rotation and result in a mixture of stereoisomers. nih.govresearchgate.net

Computational studies on related 1,3-dipolar cycloadditions have shown that the energy difference between the concerted and stepwise pathways can be small, and the preferred pathway can be influenced by the nature of the reactants. nih.govresearchgate.net For carbene transfer reactions involving this compound, the highly electrophilic nature of the nitro-substituted carbene could favor stepwise pathways with certain substrates. Isotope effect studies are a powerful experimental tool to distinguish between these mechanistic possibilities. nih.gov By measuring kinetic isotope effects at different positions in the substrate, it is possible to determine whether multiple bonds are broken and formed in a single transition state (concerted) or in separate steps (stepwise). nih.gov

Table 1: Mechanistic Dichotomy in Carbene Transfer Reactions

| Mechanism | Description | Key Characteristics | Stereochemical Outcome |

| Concerted | A single-step process where bond formation and breaking occur simultaneously. ucla.edu | Single transition state. | Retention of stereochemistry. |

| Stepwise | A multi-step process involving the formation of one or more reactive intermediates. ucla.edu | Presence of intermediates (e.g., diradicals, ylides). | Potential for loss of stereochemistry. |

Role of Radical Pathways in Transformations

In addition to the expected carbene-mediated reactions, the presence of the nitro group and the use of certain reaction conditions can open up radical pathways in the transformations of this compound. The thermal or photochemical decomposition of related compounds, such as tert-butyl nitrite (B80452), is known to generate tert-butoxy (B1229062) radicals, which can initiate radical chain reactions. nih.govnih.gov These radicals can abstract hydrogen atoms or add to unsaturated systems, leading to a diverse array of products. nih.govmdpi.com

The involvement of radical intermediates can be probed through the use of radical trapping agents, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The formation of adducts between the reactive intermediates and TEMPO can be detected by techniques like mass spectrometry, providing strong evidence for the operation of a radical mechanism. rsc.org In the context of this compound, it is plausible that under certain conditions, homolytic cleavage of the C-N or N=N bond could compete with dinitrogen extrusion, leading to radical-mediated side reactions.

Kinetic and Stereochemical Studies of Reaction Pathways

Kinetic studies provide quantitative information about the rates of chemical reactions and are instrumental in elucidating reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, the rate law for a reaction can be determined. This information, in turn, provides insights into the composition of the transition state of the rate-determining step.

Stereochemical studies are equally important for understanding reaction pathways. The stereochemical outcome of a reaction, whether it proceeds with retention, inversion, or racemization of stereochemistry, provides a powerful diagnostic tool for distinguishing between different mechanistic possibilities. For example, a concerted cyclopropanation reaction with a carbene generated from this compound would be expected to be stereospecific, while a stepwise mechanism involving a freely rotating intermediate would lead to a mixture of diastereomers.

Future research in this area will likely involve detailed kinetic analysis of the key transformations of this compound, coupled with careful stereochemical studies of the products formed from chiral, non-racemic substrates. These investigations will be crucial for fully understanding and harnessing the synthetic potential of this versatile reagent.

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A critical application of DFT is the mapping of reaction pathways by calculating the energy profiles of chemical transformations. For reactions involving tert-butyl nitrodiazoacetate, such as its decomposition or its participation in cyclopropanation or C-H insertion reactions, DFT calculations would be employed to:

Determine Ground State Geometries: The first step would involve optimizing the three-dimensional structures of the reactants, products, and any intermediates to find their lowest energy conformations.

Locate Transition States: Transition state theory is fundamental to understanding reaction kinetics. DFT calculations would be used to locate the transition state structure for each elementary step of a proposed reaction mechanism. This involves finding the saddle point on the potential energy surface that connects reactants and products.

Calculate Activation Energies: The energy difference between the transition state and the reactants determines the activation energy barrier, which is a key factor in predicting the reaction rate.

Construct Reaction Energy Profiles: By connecting the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energetic landscape of the reaction, allowing for the identification of the rate-determining step.

A hypothetical energy profile for a reaction of this compound is presented in Table 1.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -20.1 |

Diazo compounds are well-known precursors to metal-carbene intermediates in the presence of transition metal catalysts (e.g., Rh, Cu, Pd). DFT calculations are instrumental in characterizing these transient species. For a hypothetical catalytic cycle involving this compound, DFT would be used to:

Optimize Geometries: Determine the structure of the metal-carbene complex, including bond lengths and angles between the metal center and the carbene carbon.

Analyze Electronic Structure: Investigate the nature of the metal-carbene bond through analysis of the electron density distribution and molecular orbitals. This helps to understand the electrophilic or nucleophilic character of the carbene.

Calculate Spectroscopic Properties: Predict spectroscopic signatures, such as vibrational frequencies, which could aid in the experimental detection and characterization of these highly reactive intermediates.

Table 2 provides a hypothetical summary of calculated properties for a metal-carbene intermediate derived from this compound.

Table 2: Hypothetical DFT-Calculated Properties of a Metal-Carbene Intermediate

| Property | Calculated Value |

|---|---|

| Metal-Carbene Bond Length | 1.95 Å |

| NPA Charge on Carbene Carbon | +0.25 e |

| Key Vibrational Frequency (Metal-Carbene Stretch) | 550 cm⁻¹ |

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. For this compound, MO calculations would reveal:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy and spatial distribution of the HOMO and LUMO would indicate the molecule's potential as a nucleophile or an electrophile.

Orbital Symmetries and Energies: Analysis of the symmetries and energies of all molecular orbitals would provide a comprehensive understanding of the bonding within the molecule.

Electron Density Distribution: Calculations of the electron density would highlight regions of the molecule that are electron-rich or electron-deficient, providing further insight into its reactive sites.

A hypothetical representation of FMO energies for this compound is shown in Table 3.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

Prediction of Reactivity and Selectivity in Catalytic Systems

A major goal of computational chemistry is to predict the outcome of chemical reactions. In the context of catalytic reactions involving this compound, theoretical studies could be used to predict:

Chemo-, Regio-, and Stereoselectivity: By comparing the activation energies of different possible reaction pathways, DFT calculations can predict which products are likely to form and in what ratios. For example, in a reaction with an alkene, calculations could determine whether cyclopropanation is favored over C-H insertion and predict the stereochemical outcome (e.g., cis vs. trans selectivity).

Ligand Effects: In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining reactivity and selectivity. Computational studies can model the effect of different ligands on the catalytic cycle, helping to rationalize experimental observations and guide the design of new, more effective catalysts.

Substrate Scope: By performing calculations on a range of substrates, it is possible to predict the scope and limitations of a particular catalytic transformation involving this compound.

Table 4 illustrates a hypothetical prediction of product selectivity based on calculated energy barriers.

Table 4: Hypothetical Prediction of Selectivity from Calculated Activation Barriers

| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Cyclopropanation (Path A) | Cyclopropane (B1198618) A | 22.5 | Minor |

| Cyclopropanation (Path B) | Cyclopropane B | 18.2 | Major |

| C-H Insertion (Path C) | C-H Insertion Product | 25.0 | Not Observed |

Vi. Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of tert-butyl nitrodiazoacetate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the tert-butyl group gives rise to a highly characteristic singlet peak, typically appearing in the upfield region of the spectrum, around 1.5 ppm. This signal integrates to nine protons, confirming the presence of the three equivalent methyl groups of the tert-butyl ester. The absence of coupling for this signal is a key indicator of the quaternary carbon to which the methyl groups are attached.

¹³C NMR spectroscopy further corroborates the structure. The quaternary carbon of the tert-butyl group is expected to produce a signal around 80-85 ppm, while the carbons of the three equivalent methyl groups will appear further upfield, typically in the range of 25-30 ppm. The carbonyl carbon of the ester group will be observed significantly downfield, generally in the 160-170 ppm region. The carbon atom bonded to both the diazo and nitro groups is expected to have a unique chemical shift, influenced by the strong electron-withdrawing nature of these functionalities.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -(C(CH₃)₃) | ~1.5 | Singlet |

| ¹³C | -C (CH₃)₃ | ~80-85 | Singlet |

| ¹³C | -C(C H₃)₃ | ~28 | Quartet |

| ¹³C | -C =O | ~160-165 | Singlet |

| ¹³C | -C (N₂)(NO₂) | ~60-70 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

In mechanistic studies, NMR is invaluable for tracking the progress of reactions involving this compound. By acquiring spectra at different time intervals, researchers can monitor the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics and the identification of any stable intermediates that may form. For example, in reactions where the diazo group is lost, the changes in the chemical shifts of the adjacent carbon and any attached protons can provide direct evidence of the transformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

The most prominent and diagnostic absorption bands for this compound are expected to be:

Diazo Group (C=N₂): A strong, sharp absorption band typically appears in the range of 2100-2200 cm⁻¹. This is a highly characteristic peak for diazo compounds.

Nitro Group (-NO₂): This group will exhibit two distinct, strong stretching vibrations. The asymmetric stretch is typically found between 1500-1600 cm⁻¹, and the symmetric stretch appears in the 1300-1400 cm⁻¹ region.

Ester Carbonyl (C=O): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1735-1750 cm⁻¹.

C-O Stretch: The stretching vibration of the ester C-O bond will produce a strong band in the 1100-1300 cm⁻¹ range.

C-H Bends: The characteristic bending vibrations for the methyl groups of the tert-butyl moiety are expected around 1370 cm⁻¹ and 1460 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Diazo (C=N₂) | Asymmetric Stretch | 2100 - 2200 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 | Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

| Alkyl (C-H) | Bend (tert-butyl) | ~1370 and ~1460 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The most characteristic fragmentation pathway for tert-butyl esters is the loss of a tert-butyl radical or isobutylene, leading to a prominent peak at [M-57] or [M-56], respectively. The tert-butyl cation itself often gives a strong signal at m/z 57. Other expected fragmentations could involve the loss of the nitro group (NO₂) or the dinitrogen molecule (N₂).

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula |

| 187 | [M]⁺• (Molecular Ion) | [C₆H₉N₃O₄]⁺• |

| 131 | [M - C₄H₈]⁺• | [C₂HNO₃]⁺• |

| 130 | [M - C₄H₉]⁺ | [C₂H₂N₃O₄]⁺ |

| 141 | [M - NO₂]⁺ | [C₆H₉N₃O₂]⁺ |

| 159 | [M - N₂]⁺• | [C₆H₉NO₄]⁺• |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

Note: The molecular weight of this compound is 187.15 g/mol .

Advanced Spectroscopic Techniques for Elucidating Reaction Progress and Intermediates

Beyond standard 1D NMR, IR, and MS, a variety of advanced spectroscopic techniques can be employed to gain deeper insights into the behavior of this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of atoms within the molecule, although for a molecule with a simple proton spectrum like this, their utility is mainly for unambiguous assignment of the carbon signals.

In-situ/Time-resolved Spectroscopy: In-situ IR or NMR spectroscopy allows for the continuous monitoring of a reaction mixture as it proceeds. This can be particularly useful for studying the decomposition of the diazo compound, which can be initiated by heat or light, and for detecting short-lived, reactive intermediates that would not be observable by conventional analysis of the final product mixture.

Hyphenated Mass Spectrometry Techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex reaction mixtures containing this compound, allowing for the separation of components before their mass analysis. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information about reaction products and intermediates.

These advanced methods provide a dynamic and detailed view of the chemical processes involving this compound, complementing the static structural information obtained from standard spectroscopic analyses.

Vii. Derivatization Pathways and Synthetic Utility of Products

Synthesis of Nitrocyclopropanes from Nitrodiazoacetates

The reaction of tert-butyl nitrodiazoacetate with alkenes, catalyzed by rhodium(II) acetate (B1210297), is a cornerstone for the synthesis of tert-butyl 1-nitrocyclopropanecarboxylates. This transformation proceeds via the in-situ generation of a rhodium carbene, which then undergoes a cyclopropanation reaction with the alkene. The steric and electronic properties of the alkene substrate play a crucial role in determining the yield and diastereoselectivity of the reaction. While specific data for this compound is not extensively tabulated in readily available literature, the general principles of rhodium-catalyzed cyclopropanation with alkyl nitrodiazoacetates are well-established. For instance, the reaction of ethyl nitrodiazoacetate with various alkenes showcases the feasibility of this approach, with yields and stereoselectivities being dependent on the nature of the alkene. It is generally observed that electron-rich and less sterically hindered alkenes are more reactive towards cyclopropanation. organic-chemistry.org

The use of a tert-butyl ester in the diazo compound can influence the stereochemical outcome of the cyclopropanation. In related systems, such as the rhodium-catalyzed cyclopropanation of ethyl acrylate (B77674) with phenyldiazoacetates, increasing the steric bulk of the ester group from methyl to tert-butyl has been shown to enhance enantioselectivity. nih.gov This suggests that this compound could be a valuable tool for stereocontrolled synthesis of nitrocyclopropanes.

Table 1: Representative Rhodium-Catalyzed Cyclopropanation of Alkenes with Nitrodiazoacetates (Illustrative)

| Alkene | Diazoacetate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Styrene | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | Moderate-Good | Varies |

| 1-Octene | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 1-nitro-2-hexylcyclopropane-1-carboxylate | Moderate-Good | Varies |

| Indene | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 1-nitro-1a,6b-dihydro-1H-cyclopropa[a]indene-1-carboxylate | Moderate-Good | Varies |

| Methylenecyclobutane (B73084) | Ethyl nitrodiazoacetate | Rh₂(OAc)₄ | Ethyl 1-nitrospiro[2.3]hexane-1-carboxylate | 59-89 | N/A |

Note: This table is illustrative and based on reactions with ethyl nitrodiazoacetate due to the limited specific data for the tert-butyl analog. The outcomes are expected to be comparable.

The resulting tert-butyl 1-nitrocyclopropanecarboxylates are versatile synthetic intermediates, amenable to a variety of further transformations. The highly strained cyclopropane (B1198618) ring and the presence of the nitro and ester functionalities allow for selective manipulations.

One of the most significant transformations is the reduction of the nitro group . This can be achieved using various reducing agents, such as zinc in the presence of an acid, to yield the corresponding aminocyclopropane carboxylates. These amino acids are of significant interest due to their presence in a number of biologically active natural products and their utility as constrained dipeptide mimics in medicinal chemistry. orgsyn.orgresearchgate.netrsc.org

Ring-opening reactions of nitrocyclopropanes provide another avenue for synthetic diversification. Under the influence of Lewis acids or nucleophiles, the strained three-membered ring can be opened to generate linear, functionalized molecules. For example, treatment of 2-aryl-3-nitrocyclopropane-1,1-dicarboxylates with boron trifluoride etherate leads to the formation of aroylmethylidene malonates. organic-chemistry.org While this specific example does not use a tert-butyl ester, it illustrates the general reactivity pattern that could be expected.

Preparation of Complex Molecular Architectures (e.g., Spiro Systems)

The intramolecular version of the rhodium-catalyzed cyclopropanation reaction using specifically designed diolefinic or olefinic diazo precursors derived from this compound can, in principle, lead to the formation of bicyclic and spirocyclic systems.

More directly, the intermolecular cyclopropanation of cyclic alkenes containing an exocyclic double bond, such as methylenecycloalkanes, with this compound offers a straightforward route to spiro nitrocyclopropanes . For instance, the reaction of methylenecyclobutane with ethyl nitrodiazoacetate in the presence of rhodium(II) acetate has been shown to produce ethyl 1-nitrospiro[2.3]hexane-1-carboxylate in good yields. nih.gov It is highly probable that a similar reaction with this compound would afford the corresponding tert-butyl ester derivative. These spirocyclic compounds are valuable building blocks for the synthesis of more complex polycyclic systems.

Utilization of Nitrodiazoacetate Derivatives in Accessing Biologically Relevant Molecules

The derivatives of this compound, particularly the aminocyclopropane carboxylates obtained after reduction of the nitrocyclopropane (B1651597) precursors, are of significant interest in the synthesis of biologically relevant molecules. orgsyn.org Cyclopropane-containing amino acids are known to impart conformational rigidity to peptides, which can lead to enhanced biological activity and metabolic stability. rsc.org

The synthesis of these constrained amino acids from tert-butyl 1-nitrocyclopropanecarboxylate provides a valuable tool for medicinal chemists. For example, the incorporation of these non-natural amino acids into peptide sequences can lead to the development of novel therapeutic agents with improved pharmacological profiles. While specific examples detailing the synthesis of marketed drugs starting from this compound are not readily found in the literature, the fundamental utility of the resulting nitrocyclopropane derivatives as precursors to valuable pharmacophores is well-recognized within the scientific community. orgsyn.orgresearchgate.net

Viii. Future Perspectives in Tert Butyl Nitrodiazoacetate Research

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary objective in advancing the chemistry of tert-butyl nitrodiazoacetate is the design of new catalysts capable of exerting precise control over reaction outcomes. The functionalization of C–H bonds, for instance, has emerged as a powerful strategy in synthesis, and dirhodium tetracarboxylates are recognized as optimal catalysts for these transformations. nih.gov The future in this area lies in creating catalysts that can distinguish between various C–H bonds within a molecule without reliance on directing groups. nih.gov

The evolution of dirhodium(II) catalysts demonstrates the potential for exquisite, catalyst-controlled selectivity. By modifying the ligands attached to the dirhodium core, chemists can generate electron-rich or electron-deficient metal carbenes, which in turn influences their reactivity and selectivity. frontiersin.orgnih.gov For example, theoretical studies using Density Functional Theory (DFT) have elucidated how different dirhodium catalysts can steer the cyclization of enoldiazoacetamides with nitrosoarenes toward either [3+2] or [5+1] cycloaddition products. frontiersin.orgnih.gov The steric and electronic properties of the catalyst's ligands were found to be the determining factors. frontiersin.orgnih.gov Specifically, catalysts like Rh₂(OAc)₄ and Rh₂(oct)₄ favor the formation of five-membered rings, whereas the bulkier Rh₂(cap)₄ catalyst promotes the formation of a six-membered ring product. frontiersin.orgnih.gov

Gold-based catalysts also present a promising frontier for enhancing selectivity in diazo chemistry. rsc.org Gold complexes exhibit unique catalytic activity compared to traditional rhodium or copper systems. rsc.org The choice of ligands and counteranions on the gold center significantly impacts catalytic performance, enabling high chemo- and site-selectivity. rsc.org For instance, certain phosphite-derived gold catalysts can promote the cyclopropanation of diazoacetates with high chemoselectivity, minimizing the C-H insertion side products that are often dominant with rhodium catalysts. rsc.org Future work will likely focus on developing a broader library of chiral dirhodium and gold catalysts to achieve high enantioselectivity in a wider range of transformations. nih.gov

Table 1: Influence of Dirhodium Catalyst Ligands on Cyclization Reaction Selectivity

| Catalyst | Reaction Pathway | Product Type | Key Influencing Factor |

|---|---|---|---|

| Rh₂(OAc)₄, Rh₂(oct)₄, Rh₂(tpa)₄, Rh₂(pfb)₄ | [3+2]-Cycloaddition | Five-membered Ring (5-Isoxazolone) | Less Steric Hindrance, Favorable Electronic Effects frontiersin.orgnih.gov |

| Rh₂(cap)₄ | [5+1]-Cycloaddition | Six-membered Ring (1,3-Oxazin-4-one) | Increased Steric Hindrance of Ligands frontiersin.orgnih.gov |

Exploration of New Reactivity Modes and Transformations

Beyond established pathways, future research will aim to uncover novel reactivity modes for this compound and its derived carbene intermediates. The versatility of diazo compounds is a cornerstone of organic synthesis, and expanding their reaction repertoire is a continuous goal. frontiersin.orgnih.gov Reactions involving tert-butyl nitrite (B80452) (TBN), a related nitro-compound, hint at underexplored possibilities. TBN has been employed as both a radical initiator and a nitrogen-oxygen fragment donor in cycloaddition reactions to synthesize isoxazole (B147169) and isoxazoline (B3343090) structures. mdpi.com For instance, a [2+2+1] cycloaddition of N-tosylhydrazones, TBN, and alkenes provides a novel route to isoxazolines through the in situ generation of a nitronate intermediate. researchgate.net This suggests that the nitro group in this compound could potentially participate in similar, yet-to-be-discovered cycloaddition cascades.

The field of gold catalysis, in particular, has brought a "gold rush" for discovering new organic transformations involving diazo compounds. rsc.org Gold carbenoids are key intermediates in these reactions, which include various cycloadditions ([3+2], [3+3], [4+2]), X-H insertions (where X = N, O), and cascade reactions. rsc.orgfrontiersin.org Gold catalysts have also enabled site-selective C-H functionalization of electron-rich aromatic rings and alkenes. rsc.org A notable transformation involves the reaction of alkenyl diazoacetates with arenes, catalyzed by IPrAuNTf₂, to yield allyl-substituted arenes through a gold alkenylcarbene intermediate. rsc.org

Furthermore, the insertion of carbenes into C-H bonds remains a fertile ground for discovery. nih.gov While intramolecular C-H insertion is well-established, achieving catalyst-controlled site-selectivity in intermolecular reactions is a more significant challenge. nih.govmdpi.com The development of highly specialized catalysts could enable previously inaccessible C-H functionalizations, such as insertions into the typically unreactive methyl C-H bonds of a tert-butyl group. researchgate.net Exploring palladium-catalyzed C-H activation, which has been used for regiospecific nitration of azoarenes with tert-butyl nitrite, could also open new avenues for transformations involving nitrodiazoacetates. semanticscholar.org

Table 2: Emerging Transformations and Catalytic Systems for Diazo Compounds

| Reaction Type | Catalyst/Reagent System | Description | Potential Application |

|---|---|---|---|

| [2+2+1] Cycloaddition | tert-Butyl Nitrite (TBN) | Generates isoxazolines from N-tosylhydrazones and alkenes via a nitronate intermediate. researchgate.net | Synthesis of novel nitrogen-oxygen heterocycles. mdpi.com |

| Aromatic C(sp²)-H Functionalization | Gold Catalysts (e.g., IPrAuNTf₂) | Reacts alkenyl diazoacetates with arenes to form allyl-substituted products. rsc.org | Direct C-C bond formation on aromatic rings. |

| Intermolecular C-H Insertion | Dirhodium Catalysts | Catalyst-controlled functionalization of unreactive primary, secondary, or tertiary C-H bonds. nih.gov | Late-stage functionalization of complex molecules. |

| Cascade Reactions | Gold Catalysts | Initiates multi-step sequences, such as a 1,2-acyloxy shift followed by a [3+2] cycloaddition. frontiersin.org | Rapid construction of polycyclic scaffolds. frontiersin.org |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound chemistry with continuous flow technologies represents a significant step toward safer, more efficient, and sustainable chemical manufacturing. durham.ac.ukrsc.org Flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor, offers numerous advantages over traditional batch processing. maynoothuniversity.ie These benefits include enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved safety profiles, especially when dealing with exothermic or potentially explosive compounds like diazo reagents. durham.ac.ukmaynoothuniversity.ie

The synthesis and use of related energetic compounds like tert-butyl nitrite have already been successfully translated to flow systems. researchgate.net A dedicated flow protocol for preparing tert-butyl nitrite was developed to mitigate exothermicity and scalability risks, achieving a short residence time of just one minute. researchgate.net This approach highlights the potential for flow chemistry to safely handle highly reactive intermediates that are often problematic in batch reactors. beilstein-journals.org The ability to generate and immediately use such species "on-demand" avoids the need for their storage and transportation. durham.ac.uk

Table 3: Advantages of Flow Chemistry for Sustainable Synthesis

| Advantage | Description | Impact on Sustainability |

|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat dissipation minimize risks of thermal runaways with energetic compounds. durham.ac.ukmaynoothuniversity.ie | Allows for the safe use of highly reactive reagents, reducing the need for less efficient, safer alternatives. |

| Precise Control | Accurate control over residence time, temperature, and mixing prevents the formation of byproducts. beilstein-journals.org | Improves reaction selectivity and yield, leading to higher purity and less waste. |

| Efficient Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors allows for rapid heating, cooling, and mixing. maynoothuniversity.ie | Increases energy efficiency and can accelerate reaction rates, improving overall process efficiency. |

| Scalability | Production is scaled by continuous operation or "numbering-up" (parallel reactors), avoiding redevelopment. durham.ac.uk | Reduces the time and resources required for process development and scale-up. |

| Process Integration | Enables multi-step sequences in a continuous fashion, often with in-line purification. durham.ac.uk | Minimizes manual handling, reduces solvent use for workups, and improves overall process efficiency. acsgcipr.org |

Computational Design and Prediction of Novel Nitrodiazoacetate Analogs

Computational chemistry is set to become an indispensable tool for accelerating the discovery and optimization of nitrodiazoacetate chemistry. nih.gov Techniques such as Density Functional Theory (DFT) are already being used to provide deep mechanistic insights that are difficult to obtain through experiments alone. frontiersin.orgnih.gov By modeling reaction pathways, researchers can understand the origins of catalyst-controlled selectivity, as demonstrated in the study of dirhodium-catalyzed cyclizations. frontiersin.orgnih.gov Such computational investigations can rationalize experimental observations and, more importantly, predict the outcomes of new catalyst-substrate combinations, thereby guiding experimental design and reducing trial-and-error laboratory work. rsc.org

The future of this field lies in the de novo computational design of both catalysts and diazo reagents. nih.gov By leveraging computational tools, it is possible to design novel nitrodiazoacetate analogs with tailored electronic and steric properties. For example, modifying the ester group or adding substituents to the carbon backbone could fine-tune the reagent's reactivity and selectivity in C-H insertion or cycloaddition reactions. DFT-based reactivity indices can be calculated to predict how these structural modifications will affect the nucleophilic or electrophilic character of the resulting carbene, allowing for the rational design of reagents for specific applications. researcher.life

Moreover, the integration of machine learning and artificial intelligence with computational chemistry offers a transformative approach. nih.gov Machine learning models can be trained on existing experimental and computational data to build quantitative structure-function relationships. nih.gov These models could then rapidly screen virtual libraries of thousands of potential nitrodiazoacetate analogs or catalyst ligands to identify promising candidates with desired properties, such as enhanced stability, reactivity, or selectivity. This data-driven approach has the potential to significantly shorten the development cycle for new synthetic methodologies. nih.gov

Table 4: Applications of Computational Methods in Nitrodiazoacetate Research

| Computational Method | Application | Objective and Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways and transition states; understand the origin of chemo- and stereoselectivity. frontiersin.orgnih.govnih.gov |

| DFT-based Reactivity Indices | Reactivity Prediction | Quantify the electrophilic/nucleophilic character of reagents to predict their behavior in polar reactions. researcher.life |

| Molecular Modeling | Catalyst and Substrate Design | Design novel catalyst ligands or nitrodiazoacetate analogs with specific steric and electronic properties. nih.gov |

| Machine Learning / AI | High-Throughput Virtual Screening | Build predictive models to rapidly screen large libraries of virtual compounds for desired reactivity or selectivity. nih.gov |

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing tert-butyl nitrodiazoacetate derivatives, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves diazo transfer reactions or coupling of tert-butyl esters with nitro groups. For example, enzymatic synergism using lipases or esterases under mild conditions (e.g., 25–40°C, pH 7–8) can enhance enantioselectivity in asymmetric syntheses . Catalytic methods, such as squaramide organocatalysts, have been effective in Mannich-type reactions, achieving >90% enantiomeric excess (ee) when using tert-butyl acetoacetate as a substrate . Optimization requires monitoring reaction kinetics via HPLC or GC-MS and adjusting solvent polarity (e.g., THF vs. DCM) to stabilize reactive intermediates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Key safety measures include:

- Storage: In airtight containers at –20°C to prevent decomposition .

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in fume hoods to mitigate inhalation risks, as diazo compounds may release toxic gases (e.g., nitrogen oxides) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid sparks due to potential explosivity .

Q. How can structural characterization of this compound be performed to confirm its conformation?

- Answer: Use a combination of:

- NMR Spectroscopy: H and C NMR to identify axial vs. equatorial tert-butyl conformers. Low-temperature NMR (e.g., –80°C) can resolve dynamic equilibria in solution .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography: For solid-state conformation analysis, particularly to confirm steric effects of the tert-butyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Answer: Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental NMR data often arise from solvent effects or dynamic conformers. For example:

- Dynamic NMR: Perform variable-temperature H NMR to capture slow-exchange conformers (e.g., axial tert-butyl groups in triazinanes) .

- Explicit Solvent Modeling: Include solvent molecules (e.g., DMSO or water) in DFT calculations to better align computed shifts with observed NMR spectra .

- Cross-Validation: Compare IR carbonyl stretches (1700–1750 cm) with computed vibrational frequencies to validate tautomeric forms .

Q. What methodological approaches are used to evaluate the biological activity of this compound analogs?

- Answer:

- In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Studies: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Structure-activity relationships (SARs) can be derived by modifying nitro or diazo substituents .

- Mechanistic Probes: Employ fluorescence microscopy to track cellular uptake or ROS generation in treated cells.

Q. What advanced techniques are suitable for studying the degradation pathways of this compound in environmental systems?

- Answer:

- Advanced Oxidation Processes (AOPs): Use UV/HO/Fe systems to simulate Fenton-like degradation. Monitor intermediates via LC-QTOF-MS and quantify mineralization via TOC analysis .

- Isotopic Labeling: Incorporate N or C labels in the diazo group to trace degradation products in soil/water matrices.

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- Answer:

- DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to model C–H insertion or cyclopropanation reactions. Solvent effects (PCM model) and steric parameters (e.g., tert-butyl group) are critical for accuracy .

- Kinetic Isotope Effects (KIE): Simulate values to validate proposed mechanisms (e.g., concerted vs. stepwise pathways).

Q. What strategies are effective for isolating and characterizing reactive intermediates in this compound-mediated reactions?

- Answer:

- Trapping Agents: Use nitrosoarenes or dipolarophiles to stabilize transient diazo intermediates for isolation .

- In Situ Spectroscopy: Employ stopped-flow IR or Raman spectroscopy to capture short-lived species (e.g., carbenes) during photolysis .

- Cryogenic Techniques: Quench reactions at –196°C (liquid N) to preserve intermediates for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.